1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile 1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17480051
InChI: InChI=1S/C12H11ClIN/c13-10-3-2-9(11(14)6-10)7-12(8-15)4-1-5-12/h2-3,6H,1,4-5,7H2
SMILES:
Molecular Formula: C12H11ClIN
Molecular Weight: 331.58 g/mol

1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile

CAS No.:

Cat. No.: VC17480051

Molecular Formula: C12H11ClIN

Molecular Weight: 331.58 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile -

Specification

Molecular Formula C12H11ClIN
Molecular Weight 331.58 g/mol
IUPAC Name 1-[(4-chloro-2-iodophenyl)methyl]cyclobutane-1-carbonitrile
Standard InChI InChI=1S/C12H11ClIN/c13-10-3-2-9(11(14)6-10)7-12(8-15)4-1-5-12/h2-3,6H,1,4-5,7H2
Standard InChI Key OTVLIUWKTGETJH-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)(CC2=C(C=C(C=C2)Cl)I)C#N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-(4-Chloro-2-iodobenzyl)cyclobutane-1-carbonitrile (PubChem CID: 138110924) features a cyclobutane ring substituted at the 1-position with a carbonitrile group (-C≡N) and a benzyl group. The benzyl substituent is further functionalized with chlorine and iodine atoms at the 4- and 2-positions of the aromatic ring, respectively . The molecular formula is C₁₂H₁₁ClIN, with a molecular weight of 331.58 g/mol .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name1-[(4-Chloro-2-iodophenyl)methyl]cyclobutane-1-carbonitrile
Molecular FormulaC₁₂H₁₁ClIN
Molecular Weight331.58 g/mol
SMILESC1CC(C1)(CC2=C(C=C(C=C2)Cl)I)C#N
InChI KeyOTVLIUWKTGETJH-UHFFFAOYSA-N

The stereoelectronic effects of the halogen atoms (Cl and I) and the electron-withdrawing carbonitrile group influence the compound’s reactivity, particularly in cross-coupling reactions .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multi-step organic reactions, often leveraging nickel-catalyzed reductive coupling methodologies. A representative approach involves:

  • Halogenation: Introduction of iodine and chlorine substituents on the benzyl precursor.

  • Cyclobutane Formation: Ring-closing metathesis or [2+2] cycloaddition to construct the cyclobutane core.

  • Functionalization: Attachment of the carbonitrile group via nucleophilic substitution or cyanation reactions .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
HalogenationI₂, CuI, DMF, 110°C72–87%
Cyclobutane FormationGrubbs Catalyst, CH₂Cl₂, reflux60–75%
CyanationKCN, DMSO, 80°C50–65%

Optimization Challenges

  • Steric Hindrance: The bulky iodobenzyl group complicates cyclization steps, necessitating high-dilution conditions .

  • Halogen Stability: Iodine substituents may undergo unintended displacement during cyanation, requiring careful temperature control .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in polar solvents (e.g., water, ethanol) but exhibits good solubility in dimethyl sulfoxide (DMSO) and dichloromethane (DCM). Stability studies indicate decomposition above 200°C, with halogen loss observed under prolonged UV exposure .

Crystallographic Data

Single-crystal X-ray diffraction data remain unreported. Computational models predict a distorted cyclobutane ring with dihedral angles of 15–20° between the benzyl and carbonitrile groups .

Applications in Organic Synthesis

Cross-Coupling Reactions

The iodine atom serves as a versatile handle for Suzuki-Miyaura and Ullmann couplings. For example:
C₁₂H₁₁ClIN+Ar-B(OH)₂Pd(PPh₃)₄C₁₂H₁₁ClN-Ar+Byproducts\text{C₁₂H₁₁ClIN} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{C₁₂H₁₁ClN-Ar} + \text{Byproducts}
Yields of 65–80% have been achieved for biaryl products under mild conditions .

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